2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound features a phenyl group attached to the pyrazole ring and an ethan-1-ol moiety at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Ethanol Group: The ethanol group is introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethan-1-ol group to aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can reduce the pyrazole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the pyrazole ring or phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrazoles, alkylated pyrazoles.
Scientific Research Applications
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is similar to other pyrazole derivatives, such as 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol and 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine. These compounds share the pyrazole core but differ in the substituents attached to the ring. The presence of the ethan-1-ol group in this compound gives it unique chemical and biological properties compared to its analogs.
List of Similar Compounds
3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol
2-(1-phenyl-1H-pyrazol-4-yl)ethanamine
2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, also known as LQFM032, is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including its pharmacological applications, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound's structure can be represented as follows:
It features a pyrazole ring, which is known for its significant role in medicinal chemistry due to its varied biological activities.
1. Anxiolytic Effects
LQFM032 has been shown to possess anxiolytic-like effects. In studies evaluating its pharmacological profile, it was found to alter behavior in several tests indicative of anxiety reduction. The compound increased the duration of sleep in sodium pentobarbital-induced sleep tests and enhanced exploratory behavior in open-field tests, suggesting a potential for treating anxiety disorders through mechanisms involving benzodiazepine and nicotinic pathways .
2. Cardiovascular Effects
Research indicates that LQFM032 may influence cardiovascular function. In experiments involving normotensive and hypertensive rats, the compound was administered via intravenous and intracerebroventricular routes. Results showed alterations in mean arterial pressure and heart rate, indicating potential therapeutic benefits for cardiovascular diseases .
3. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties in various studies. Pyrazole derivatives, including LQFM032, have been associated with significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations .
4. Anticancer Potential
LQFM032 and related pyrazole compounds have shown promise in anticancer research. Studies suggest that they can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazole scaffold can enhance cytotoxic activity against these cell lines .
Summary of Biological Activities
The mechanisms underlying the biological activities of LQFM032 are multifaceted:
- Anxiolytic Mechanism : The compound appears to interact with benzodiazepine receptors and nicotinic acetylcholine receptors, modulating neurotransmitter release and promoting anxiolytic effects.
- Cardiovascular Mechanism : Its effects on cardiovascular parameters may involve modulation of cholinergic-nitric oxide signaling pathways.
- Anti-inflammatory Mechanism : The inhibition of key inflammatory cytokines suggests that LQFM032 may interfere with signaling pathways involved in inflammation.
Case Studies
Several case studies have highlighted the efficacy of LQFM032 in preclinical models:
- Anxiety Model : In a controlled study using elevated plus maze tests, LQFM032 significantly increased the time spent in open arms compared to control groups, indicating reduced anxiety-like behavior.
- Cancer Cell Line Studies : In vitro assays showed that LQFM032 could reduce cell viability in breast cancer cell lines by over 50% at specific concentrations within 48 hours.
Properties
IUPAC Name |
2-(1-phenylpyrazol-4-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-7-6-10-8-12-13(9-10)11-4-2-1-3-5-11/h1-5,8-9,14H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHAQLFAIXBDNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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